![molecular formula C32H22O4 B14595360 2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] CAS No. 61078-05-5](/img/structure/B14595360.png)
2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a central ethyne (acetylene) linkage flanked by benzofuran rings substituted with methoxyphenyl groups. Its intricate structure allows for diverse chemical reactivity and potential utility in materials science, photochemistry, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] typically involves multi-step organic reactions. One common approach is the coupling of 3-(2-methoxyphenyl)-1-benzofuran derivatives with acetylene precursors under palladium-catalyzed conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices
Mécanisme D'action
The mechanism of action of 2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Ethyne-1,2-diyl)dianiline: Similar structure but with aniline groups instead of benzofuran rings.
2,2’-(Ethyne-1,2-diyl)bis(6,6-dimethylbicyclo[3.1.1]heptan-2-ol): Features a bicyclic structure with hydroxyl groups.
Uniqueness
2,2’-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran] stands out due to its benzofuran rings and methoxyphenyl substitutions, which confer unique electronic and steric properties. These characteristics make it particularly suitable for applications in photochemistry and materials science .
Propriétés
Numéro CAS |
61078-05-5 |
|---|---|
Formule moléculaire |
C32H22O4 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
3-(2-methoxyphenyl)-2-[2-[3-(2-methoxyphenyl)-1-benzofuran-2-yl]ethynyl]-1-benzofuran |
InChI |
InChI=1S/C32H22O4/c1-33-25-15-7-3-11-21(25)31-23-13-5-9-17-27(23)35-29(31)19-20-30-32(22-12-4-8-16-26(22)34-2)24-14-6-10-18-28(24)36-30/h3-18H,1-2H3 |
Clé InChI |
RESHSTANEHRDET-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=C(OC3=CC=CC=C32)C#CC4=C(C5=CC=CC=C5O4)C6=CC=CC=C6OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene](/img/structure/B14595281.png)
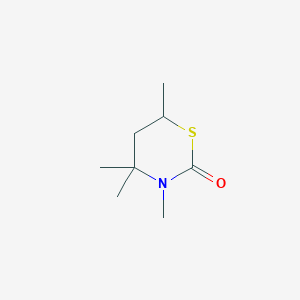

![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]-](/img/structure/B14595304.png)


![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)
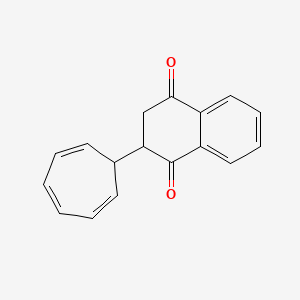
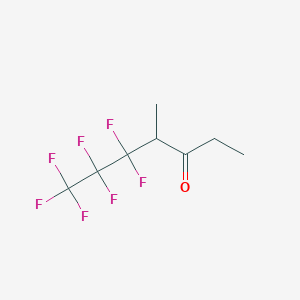
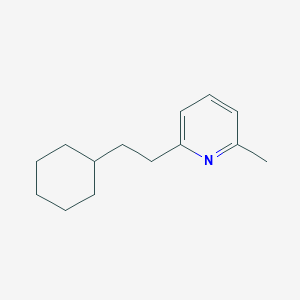
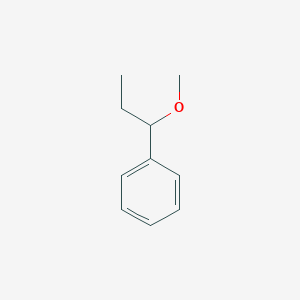
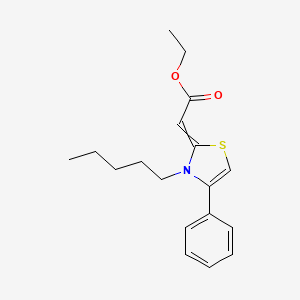
![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
